molecular formula C14H8BrClN2OS2 B2514132 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide CAS No. 391229-53-1

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide

Cat. No.: B2514132
CAS No.: 391229-53-1
M. Wt: 399.71
InChI Key: QQVBJBWIVMABCU-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a small molecule featuring a thiazole core substituted with a 5-bromothiophene moiety at position 4 and a 3-chlorobenzamide group at position 2. Its molecular formula is C₁₄H₈BrClN₂OS₂, with a molecular weight of 404.71 g/mol. The compound’s structural uniqueness lies in the synergistic combination of halogenated aromatic systems (bromothiophene and chlorobenzamide), which may confer distinct electronic, steric, and pharmacophoric properties.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVBJBWIVMABCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide typically involves multiple steps, including the formation of the bromothiophene and thiazole rings, followed by their coupling with chlorobenzamide. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boronic acid derivatives to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-chloro C₁₄H₈BrClN₂OS₂ 404.71 Chloro’s electron-withdrawing effect may enhance binding to electrophilic targets.
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide 3-bromo C₁₄H₈Br₂N₂OS₂ 444.16 Dual bromine atoms increase molecular weight and lipophilicity.
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-chloro, 2-nitro C₁₈H₁₃ClN₃O₄S 410.84 Nitro group introduces strong electron-withdrawing effects, potentially altering reactivity.
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxy-benzamide 2-methoxy C₁₅H₁₁BrN₂O₂S₂ 403.31 Methoxy’s electron-donating nature may reduce binding affinity compared to chloro.

Key Insights :

  • Halogen Effects : The chloro substituent in the target compound balances moderate electron withdrawal and steric bulk, whereas bromo analogs (e.g., ) may exhibit higher lipophilicity and altered pharmacokinetics.
  • Functional Group Diversity : Nitro groups (e.g., ) enhance electrophilicity but may reduce metabolic stability, while methoxy groups (e.g., ) improve solubility but weaken target interactions .

Modifications on the Thiazole Ring

Compound Name Thiazole Substituent Key Features
Target Compound 5-bromothiophen-2-yl Bromothiophene enhances π-π stacking and may improve blood-brain barrier penetration.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl Methylphenyl increases steric bulk, potentially reducing membrane permeability.
4-(azepan-1-ylsulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide Azepane-sulfonyl Sulfonyl group introduces polarity, likely improving aqueous solubility but reducing CNS activity.
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 3-chloro-4-fluorophenyl Fluorine’s electronegativity and chloro’s steric effects may enhance kinase binding.

Key Insights :

  • Bromothiophene vs. Aryl Groups : The target’s bromothiophene (vs. phenyl or methylphenyl in ) offers a unique electronic profile for targeting sulfur-rich binding pockets.
  • Functional Additions: Sulfonyl-azepane () introduces hydrogen-bonding capacity, which could optimize solubility for intravenous administration .

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Bromothiophene moiety
  • Thiazole ring
  • Chlorobenzamide group

The synthesis typically involves multi-step organic reactions:

  • Formation of Bromothiophene : The bromothiophene is synthesized through bromination of thiophene using bromine or N-bromosuccinimide.
  • Thiazole Ring Formation : The bromothiophene intermediate reacts with thioamide and a base to form the thiazole ring.
  • Coupling with Chlorobenzamide : The final step involves coupling the thiazole intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. Studies have shown that such compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Compound Activity Reference
This compoundAnticancer
N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamideAntioxidant

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been effective against various bacterial strains, indicating its potential as an antibacterial agent.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity.
  • Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways that lead to cell proliferation or apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study highlighted the synthesis and evaluation of thiazole derivatives for their anticancer properties, revealing that modifications in the thiazole ring significantly affect biological activity .
  • Another research focused on the structure-activity relationship (SAR) of thiazole-containing compounds, demonstrating that specific substituents enhance antimicrobial efficacy .

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